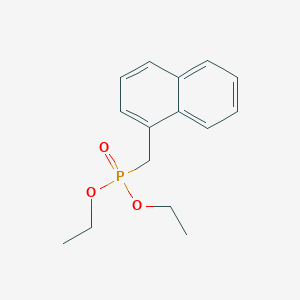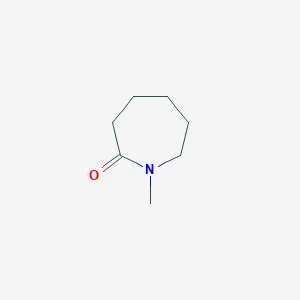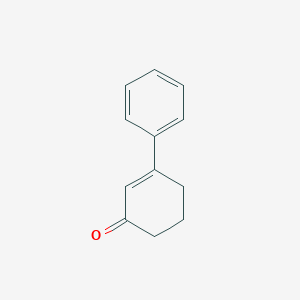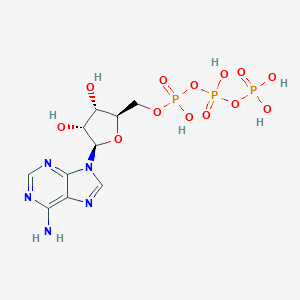![molecular formula C11H13ClN2 B057932 (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 140111-52-0](/img/structure/B57932.png)
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Overview
Description
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane, commonly referred to as CP-7A, is a synthetic cyclic molecule that has been studied for its potential applications in a variety of scientific fields. CP-7A has been found to possess a range of biochemical and physiological effects, as well as a unique mechanism of action that has been studied in detail.
Scientific Research Applications
Synthesis and Configuration of Epibatidine : This compound is closely related to epibatidine, a potent nicotinic acetylcholine receptor agonist. Research has been conducted on the total synthesis and determination of the absolute configuration of epibatidine, which includes the (1R,2R,4S) configuration (Fletcher et al., 1994). This research is crucial for understanding the molecular structure and potential pharmacological applications of the compound.
Detection in Biological Samples : Techniques have been developed for determining trace amounts of epibatidine (and its biomarkers) in blood plasma. This indicates its potential for medical diagnostics or research purposes (Stan’kov et al., 2015).
Potential for Synthesis of Ligands : The azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds of this compound have been used for the development of α7 nicotinic ligands, showing significant potential in neuropharmacology (Slowinski et al., 2011).
Application in Synthesizing Amino Acids : The compound's structure has been applied in the synthesis of conformationally constrained amino acids, which are important for drug development and biochemistry research (Hart & Rapoport, 1999).
Development of Novel Analogs for Medicinal Chemistry : The compound's structure has been a basis for synthesizing various analogs with potential applications in medicinal chemistry, such as nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001).
Mechanism of Action
Target of Action
Epibatidine primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in the transmission of painful sensations and in movement, among other functions . Specifically, Epibatidine has been found to interact with several subunits of the nAChRs, including alpha-2, alpha-3, alpha-4, alpha-7, beta-2, and beta-4 .
Mode of Action
Epibatidine binds to the nAChRs, acting as an agonist . This means it mimics the action of the natural ligand, acetylcholine, leading to the activation of these receptors . The activation of nAChRs by Epibatidine results in an influx of sodium and calcium ions into the cell, leading to depolarization and increased neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by Epibatidine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors . By acting as an agonist at nAChRs, Epibatidine influences the signaling in this pathway, leading to increased neuronal activity .
Pharmacokinetics
It is known that epibatidine and its synthetic analogues show a low affinity and lack of binding to plasma proteins, indicating their availability for metabolism .
Result of Action
The activation of nAChRs by Epibatidine leads to increased neuronal activity . This can result in a range of effects, including numbness and, eventually, paralysis . The compound’s toxicity stems from its ability to cause respiratory arrest due to paralysis .
Action Environment
The action of Epibatidine can be influenced by various environmental factors. For instance, the compound is secreted by the Ecuadoran frog Epipedobates anthonyi and poison dart frogs from the Ameerega genus Instead, they obtain it through their diet and then sequester it on their skin .
Research into its synthetic analogues may pave the way for the development of new drugs with improved safety profiles .
Biochemical Analysis
Biochemical Properties
Epibatidine has high affinity for nicotinic receptors (Ki = 0.12 nM) but low affinity for opioid and other receptors (Ki > 3.0 microM) . It is a potent agonist at both neuronal and neuromuscular nicotinic receptors .
Cellular Effects
Epibatidine depolarizes rat isolated vagus nerve and contracts guinea pig ileum . It also contracts frog rectus abdominis muscle . In vivo, epibatidine demonstrates short-lived analgesic actions .
Molecular Mechanism
Epibatidine has two mechanisms of action: it can bind to either nicotinic acetylcholine receptors (nAChR) or muscarinic acetylcholine receptors (mAChR). Specifically, the analgesic property of epibatidine is believed to take place by its binding to the α4/β2 subtype of nicotinic receptors .
Temporal Effects in Laboratory Settings
In vivo, epibatidine demonstrated short-lived analgesic actions . Epibatidine, at 5 and 20 but not 60 min after dosing, also increased the latency to a nociceptive response in a hot-plate assay .
Dosage Effects in Animal Models
In research on mice, administration of doses greater than 5 μg/kg of epibatidine caused a dose-dependent paralyzing effect on the organism . Doses are lethal when the paralysis causes respiratory arrest .
Metabolic Pathways
Published literature shows a low affinity and lack of binding of epibatidine and its synthetic analogues to plasma proteins, indicating their availability for metabolism .
Transport and Distribution
A dose of 0.1 mg/kg epibatidine was administered intraperitoneally to C57BL/10J mice and the alkaloid concentration was monitored in plasma samples collected 10 min post-injection .
Subcellular Localization
Given its role as a potent agonist at both neuronal and neuromuscular nicotinic receptors , it is likely that Epibatidine is localized at the synapses where these receptors are found.
properties
| { "Design of the Synthesis Pathway": "The synthesis of (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane can be achieved through a multi-step process involving the formation of key intermediates and subsequent coupling reactions.", "Starting Materials": [ "6-Chloro-3-pyridinecarboxaldehyde", "Methyl 3-aminocyclobutane carboxylate", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 6-Chloro-3-pyridinecarboxaldehyde to 6-Chloro-3-pyridinecarboxylic acid using HCl and NaOH", "Step 2: Conversion of 6-Chloro-3-pyridinecarboxylic acid to 6-Chloro-3-pyridinylmethanol using sodium triacetoxyborohydride", "Step 3: Conversion of 6-Chloro-3-pyridinylmethanol to 6-Chloro-3-pyridinylmethylamine using methyl 3-aminocyclobutane carboxylate", "Step 4: Cyclization of 6-Chloro-3-pyridinylmethylamine to (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane using HCl and NaOH" ] } | |
CAS RN |
140111-52-0 |
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9?,10+/m0/s1 |
InChI Key |
NLPRAJRHRHZCQQ-DJBFQZMMSA-N |
Isomeric SMILES |
C1C[C@@H]2C(C[C@H]1N2)C3=CN=C(C=C3)Cl |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Other CAS RN |
140111-52-0 |
Pictograms |
Acute Toxic |
synonyms |
(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; 1R,2R,4S)-Epibatidine; (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; Alkaloid 208/210 from Dendrobates; CMI 488; Epibatidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)






